![molecular formula C14H15N5O6S2 B13849471 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefdinir Thiazine Analog is a derivative of the antibiotic cefdinir, which belongs to the cephalosporin class of antibiotics. This compound is characterized by its unique thiazine ring structure, which contributes to its distinct chemical and biological properties. Cefdinir Thiazine Analog is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefdinir Thiazine Analog involves several key steps, starting with the preparation of the thiazine ring. The process typically includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of Functional Groups: Various functional groups, such as amino and carboxyl groups, are introduced to the thiazine ring through substitution reactions.
Final Assembly: The final step involves coupling the thiazine ring with the cefdinir core structure through amide bond formation.
Industrial Production Methods: Industrial production of Cefdinir Thiazine Analog follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefdinir Thiazine Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine structure.
Substitution: Substitution reactions can introduce different functional groups to the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Cefdinir Thiazine Analog with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cefdinir Thiazine Analog has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Mechanism of Action
Cefdinir Thiazine Analog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another cephalosporin antibiotic with a similar mechanism of action.
Cefpodoxime: A cephalosporin antibiotic with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness: Cefdinir Thiazine Analog is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, spectrum of activity, and resistance to bacterial enzymes compared to other cephalosporins .
Properties
Molecular Formula |
C14H15N5O6S2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2R,5Z)-2-[(R)-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8+/t9-,11+/m0/s1 |
InChI Key |
RUZZQEIIEDMRPD-XQGIWQHJSA-N |
Isomeric SMILES |
C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N/O)/C2=CSC(=N2)N |
Canonical SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


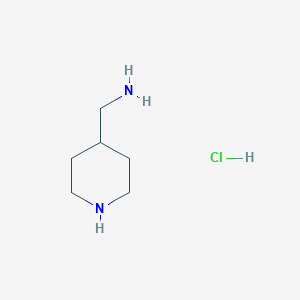
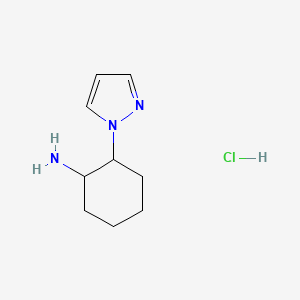
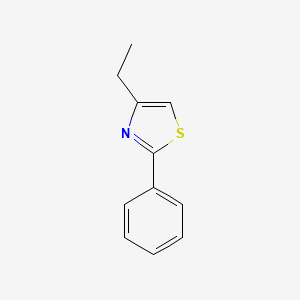
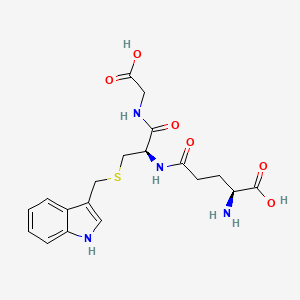

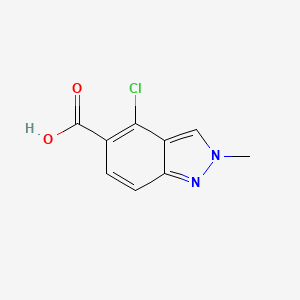
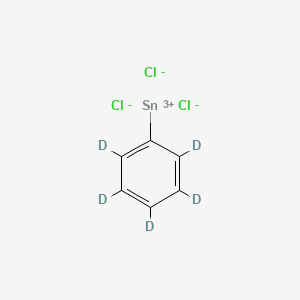
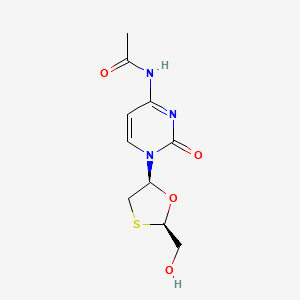
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
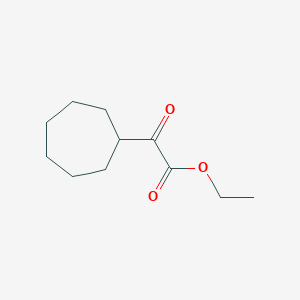
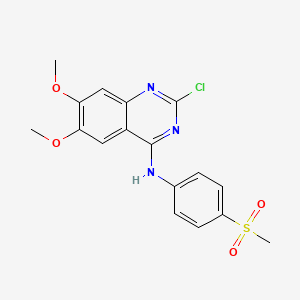
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
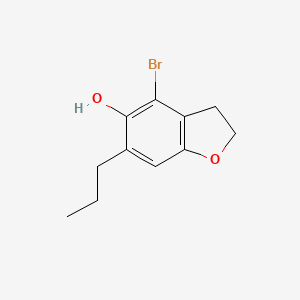
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
